Fijimycin C - 1350467-23-0

Fijimycin C

Catalog Number: EVT-1755143
CAS Number: 1350467-23-0
Molecular Formula: C44H62N8O12
Molecular Weight: 895 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fijimycin C is a natural product found in Streptomyces with data available.
Overview

Fijimycin C is a minor metabolite belonging to the etamycin-class of depsipeptides. It is derived from marine Streptomyces species, specifically isolated from a strain cultured from marine sediment samples collected off Nasese, Fiji. The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration values ranging from 4 to 16 µg/mL . The molecular formula of Fijimycin C is C44H62N8O12C_{44}H_{62}N_{8}O_{12}.

Source and Classification

Fijimycin C is classified as a depsipeptide, which are compounds featuring both peptide and ester linkages. It was identified alongside two other related compounds, Fijimycin A and Fijimycin B, during the study of marine-derived actinomycetes . These compounds are part of a broader class of natural products that have garnered interest due to their potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fijimycin C primarily involves the fermentation of specific Streptomyces strains in nutrient-rich media. The isolation process includes:

  1. Culturing: The Streptomyces species is cultured in a suitable medium that promotes the production of the depsipeptide.
  2. Extraction: Following fermentation, the culture broth undergoes extraction using organic solvents.
  3. Purification: Chromatographic techniques, such as high-performance liquid chromatography, are employed to purify Fijimycin C from other metabolites .

The absolute configurations of the amino acids within Fijimycin C were determined using Marfey's method, which involves derivatization followed by chromatographic analysis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Fijimycin C has been elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The compound features a complex arrangement of amino acids linked by amide bonds, typical for depsipeptides. Key structural components include:

  • Amino Acid Composition: The absolute configurations include l-PhSar (phenylsarcosine), l-Ser (serine), l-DiMeLeu (dimethylleucine), d-HyP (hydroxyproline), d-Leu (leucine), and l-Thr (threonine) .
  • Spectroscopic Data: High-resolution electrospray ionization mass spectrometry provided insights into the molecular weight and fragmentation patterns, confirming the proposed structure .
Chemical Reactions Analysis

Reactions and Technical Details

Fijimycin C can participate in various chemical reactions:

  • Oxidation: Under specific conditions, Fijimycin C can be oxidized to form derivatives with altered functional groups.
  • Reduction: Reduction reactions can convert Fijimycin C into various reduced forms.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

These reactions are significant for potential modifications that could enhance its antibacterial activity or alter its pharmacokinetic properties.

Mechanism of Action

Fijimycin C exhibits its antibacterial effects primarily through interference with bacterial protein synthesis. The exact mechanism involves binding to specific targets within bacterial cells, disrupting essential processes required for growth and replication. This action is particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus, making it a compound of interest in antibiotic research .

Physical and Chemical Properties Analysis

Physical Properties

Fijimycin C is characterized as an amorphous white powder. Its solubility characteristics and stability under various conditions are crucial for its application in pharmaceutical formulations.

Chemical Properties

  • Molecular Weight: Approximately 917.4379 g/mol.
  • Melting Point: Not extensively documented but inferred to be stable under standard laboratory conditions.
  • Solubility: Soluble in organic solvents; further studies are needed to determine aqueous solubility .

These properties influence its formulation into drug products and its efficacy as an antibacterial agent.

Applications

Fijimycin C has significant potential in scientific research, particularly in the fields of microbiology and pharmacology. Its antibacterial properties make it a candidate for developing new antibiotics aimed at treating infections caused by resistant bacteria. Additionally, studies on its structure-activity relationship may lead to the design of more effective derivatives with enhanced therapeutic profiles .

Discovery and Phylogenetic Context of Fijimycin C

Marine-Derived Streptomyces as a Source of Novel Depsipeptides

Marine-derived actinomycetes, particularly those belonging to the genus Streptomyces, represent a prolific source of structurally complex and biologically active secondary metabolites. These bacteria have demonstrated remarkable adaptability to marine ecosystems, evolving unique biosynthetic pathways that yield compounds with significant pharmaceutical potential. Among these metabolites, depsipeptides—hybrid molecules featuring both peptide and ester bonds—have garnered substantial attention due to their potent antibacterial activities and complex architectures. The marine environment exerts distinct physiological pressures (e.g., high salinity, hydrostatic pressure, nutrient limitations) that drive the evolution of specialized metabolic pathways in actinomycetes, resulting in chemical diversity not observed in terrestrial counterparts. This ecological specialization positions marine Streptomyces as a premier resource for discovering novel depsipeptides, exemplified by the fijimycins [1] [3].

Table 1: Key Characteristics of Depsipeptides from Marine Streptomyces

Compound ClassProducing OrganismStructural FeaturesBiological Activity
FijimycinsStreptomyces sp. CNS-575Cyclic, 8 amino acids, 3-hydroxypicolinic acidAnti-MRSA
Etamycin/ViridogriseinsTerrestrial StreptomycesSimilar cyclic core, variable substitutionsAntibacterial
SurugamidesMarine-derived StreptomycesCyclic octapeptidesProtease inhibition
RakicidinsMarine StreptomycesMacrolide-depsipeptidesAnticancer

Bioprospecting in Fiji’s Marine Sediments: Ecological Drivers of Secondary Metabolite Diversity

The discovery of fijimycin C originated from a targeted bioprospecting initiative focused on marine sediments collected off Nasese, Fiji. This region represents an underexplored ecological niche characterized by unique physicochemical parameters, including sediment composition, organic matter content, and depth-related factors (approximately 200-350 meters below sea level). Such environments exert selective pressures that shape microbial communities and their metabolic outputs. The Fiji Basin's marine sediments provide a habitat rich in microbial diversity, where nutrient limitations and competitive interactions drive the evolution of defensive secondary metabolites like antibiotics. This ecological context is critical for understanding the adaptive significance of fijimycin production; the compound likely confers a competitive advantage to its producer against other microorganisms in the sediment community, particularly gram-positive bacteria [1] [6] [10].

The international collaboration behind this research employed cultivation-dependent approaches using specialized media to isolate actinomycetes from sediment samples. The focus on marine sediments from geographically distinct locations like Fiji leverages the principle that ecological uniqueness correlates with metabolic novelty. Sedimentary environments, with their gradients of oxygen, nutrients, and microbial interactions, serve as incubators for chemical innovation in actinomycetes. This approach has proven successful in uncovering not only the fijimycins but numerous other antibacterial agents from marine-derived Streptomyces, highlighting Fiji's marine ecosystems as a significant reservoir of biosynthetic diversity [1] [5].

Strain CNS-575: Phylogenetic Classification via 16S rDNA Sequencing

The fijimycin-producing strain, designated CNS-575, was isolated from the Fijian marine sediment sample and subjected to rigorous phylogenetic analysis. 16S ribosomal DNA (rDNA) sequencing served as the primary molecular tool for taxonomic classification. This method involves amplifying and sequencing the gene encoding the small subunit ribosomal RNA, which contains both highly conserved and variable regions. Comparative analysis of the ~1500 bp 16S rDNA sequence against curated databases (e.g., GenBank, EzTaxon) revealed that strain CNS-575 belongs unequivocally to the genus Streptomyces. The sequence exhibited the highest similarity to known Streptomyces species, although the exact species identity often requires additional genomic or phenotypic characterization when sequence similarity falls below the 98.7-99% threshold typically recommended for species delineation [1] [2] [8].

The phylogenetic position of strain CNS-575 was further resolved through evolutionary distance methods and tree reconstruction algorithms (e.g., neighbor-joining, maximum likelihood). A phylogenetic tree constructed from aligned 16S rDNA sequences placed CNS-575 within a clade of predominantly marine-derived Streptomyces. This classification is functionally significant as it contextualizes the strain's biosynthetic capabilities. The genus Streptomyces is renowned for its genomic richness in secondary metabolite biosynthetic gene clusters (BGCs), particularly those encoding non-ribosomal peptide synthetases (NRPS) responsible for depsipeptide production. The identification via 16S rDNA provided the essential phylogenetic framework for subsequent genomic and metabolomic investigations that elucidated fijimycin C's structure [1] [2] [10].

Table 2: Phylogenetic Analysis Methods Applied to Strain CNS-575 and Fijimycin C

Analysis TypeMethod/ApproachKey Findings for CNS-575/Fijimycin C
16S rDNA SequencingSanger sequencing of amplified geneConfirmed genus Streptomyces; marine sediment origin
Evolutionary AnalysisNeighbor-joining tree constructionPositioned within marine Streptomyces clade
Metabolite PhylogenyComparative analysis of depsipeptide structuresClose structural relationship to etamycin A
Biosynthetic ContextAnalysis of NRPS genes/domainsShared etamycin-class biosynthetic machinery inferred

Fijimycin C Within the Etamycin-Class Depsipeptide Phylogenetic Framework

Fijimycin C (molecular formula C₄₄H₆₂N₈O₁₂), isolated alongside fijimycins A, B, and etamycin A (viridogrisein), belongs to the etamycin-class depsipeptides, a phylogenetically coherent group of macrocyclic compounds characterized by a conserved hexadepsipeptide core scaffold. Structural elucidation via NMR and HRESIMS revealed that fijimycin C shares this core architecture but possesses distinct modifications. Compared to fijimycin A (C₄₄H₆₂N₈O₁₁) and etamycin A, fijimycin C contains an additional oxygen atom, suggesting functional group oxidation. Its structure incorporates eight amino acid subunits: α-phenylsarcosine (PhSar), alanine (Ala), N,β-dimethylleucine (DiMeLeu), sarcosine (Sar), 4-hydroxyproline (Hyp), leucine (Leu), threonine (Thr), and 3-hydroxypicolinic acid (3HyPic). The absolute configurations of these components were determined via Marfey's analysis following acid hydrolysis, revealing a stereochemical profile including both D- and L-configured amino acids [1] [3] [5].

Within the etamycin-class phylogenetic framework, fijimycin C exhibits a closer structural relationship to etamycin A than to other group B streptogramins. This relationship is evidenced by:

  • Macrocyclic Core Conservation: Shared heptadepsipeptide ring structure formed via ester linkage between the Thr carbinol and the C-terminal carboxyl group.
  • Amino Acid Composition: High similarity in subunit identity and sequence, differing primarily in specific modifications like oxidation states or methylation patterns.
  • Biosynthetic Implications: The structural kinship suggests fijimycin C arises from similar non-ribosomal peptide synthetase (NRPS) machinery as etamycin, with potential modifications in tailoring enzymes (e.g., oxidases).

The phylogenetic distribution of etamycin-class producers appears predominantly within the Streptomyces genus, with both terrestrial and marine isolates capable of their biosynthesis. However, marine-derived strains like CNS-575 often produce structural variants (e.g., fijimycins) with enhanced bioactivity profiles. Fijimycin C demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC₁₀₀ values of 4-16 µg/mL, comparable to etamycin A but potentially offering advantages in specificity or resistance profiles due to its structural distinctions. This bioactivity reinforces the evolutionary rationale for depsipeptide production—chemical defense against competitors—and highlights marine-derived variants as evolutionarily optimized antibacterial agents [1] [5] [10].

The discovery of fijimycin C within this established structural class demonstrates how marine environments drive chemical innovation through modifications of existing biosynthetic scaffolds. While the core NRPS machinery may be phylogenetically conserved, the marine milieu appears to select for or induce specific tailoring reactions that enhance the structural diversity and biological efficacy of the resulting depsipeptides. This positions fijimycin C as both a product of phylogenetic heritage within the etamycin class and a unique chemical adaptation to its marine sedimentary origin [3] [5] [10].

Properties

CAS Number

1350467-23-0

Product Name

Fijimycin C

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-13-(hydroxymethyl)-7,11,17,20-tetramethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Molecular Formula

C44H62N8O12

Molecular Weight

895 g/mol

InChI

InChI=1S/C44H62N8O12/c1-23(2)18-29-42(61)52-20-28(54)19-31(52)43(62)49(7)21-33(56)50(8)36(25(5)24(3)4)40(59)47-30(22-53)41(60)51(9)37(27-14-11-10-12-15-27)44(63)64-26(6)34(38(57)46-29)48-39(58)35-32(55)16-13-17-45-35/h10-17,23-26,28-31,34,36-37,53-55H,18-22H2,1-9H3,(H,46,57)(H,47,59)(H,48,58)/t25?,26-,28-,29-,30+,31-,34+,36+,37+/m1/s1

InChI Key

KDTSWOUKAXSMRA-BSRLCFGTSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

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